molecular formula C27H34N4O5 B611412 Nvp-tnks656 CAS No. 1419949-20-4

Nvp-tnks656

カタログ番号: B611412
CAS番号: 1419949-20-4
分子量: 494.6 g/mol
InChIキー: DYGBNAYFDZEYBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NVP-TNKS656 is an orally bioavailable inhibitor of tankyrase 2 (TNKS2;  IC50 = 6 nM). It is selective for TNKS2 over poly(ADP-ribose) polymerase (PARP) 1 and 2 (IC50s = >19 and 32 nM, respectively). This compound inhibits Wnt ligand-induced signaling with an IC50 value of 3.5 nM in an HEK293 cell reporter assay. In vivo, this compound (350 mg/kg) reduces Axin 2 mRNA expression, a Wnt/β-catenin target gene, in MMTV-Wnt1 tumor bearing mice.
This compound, also known as TNKS656, is a potent and orally active Tankyrase Inhibitor. With an enthalpy-driven thermodynamic signature of binding, highly favorable physicochemical properties, and high lipophilic efficiency, this compound is well suited for further in vivo validation studies. Bioactivity of TNKS656: TNKS2 IC50 = 6nM, LiPE = 7.0, HEK298 STF IC50 = 3.5nM, Cmax/ Cellular IC50 = 23,000

生化学分析

Biochemical Properties

This interaction is characterized by high potency and selectivity, with an IC50 value of 6 nM for TNKS2 . This means that Nvp-tnks656 can inhibit the activity of tankyrase at very low concentrations .

Cellular Effects

This compound exerts significant effects on various types of cells by modulating the Wnt pathway . By inhibiting tankyrase, this compound prevents the degradation of a protein called Axin, thereby suppressing the activity of the Wnt pathway . This can influence cell function in several ways, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to tankyrase and inhibiting its activity . As a result, Axin is stabilized and can inhibit the Wnt pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown to have good stability and oral bioavailability, making it suitable for in vivo studies

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects . At a dosage of 30 or 100 mg/kg, it demonstrated good exposure and moderate oral bioavailability . Some slight superproportional increase in oral exposure was observed between 30 and 100 mg/kg, with the dose-normalized AUC at the 100 mg/kg dose being twice as high as at the 30 mg/kg dose .

Metabolic Pathways

Given its role as a tankyrase inhibitor, it is likely to impact pathways related to poly (ADP-ribose) metabolism .

Transport and Distribution

Given its molecular properties, it is likely to be able to cross cell membranes and reach its target, tankyrase, within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, tankyrase, which is found in various compartments within the cell

生物活性

NVP-TNKS656 is a novel small molecule inhibitor that targets tankyrases (TNKS1 and TNKS2), which are integral to the Wnt/β-catenin signaling pathway. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly hepatocellular carcinoma (HCC) and colon cancer. This article delves into the biological activity of this compound, presenting key research findings, case studies, and data tables.

This compound functions primarily by inhibiting the activity of tankyrases, which regulate the degradation of AXIN proteins in the Wnt signaling pathway. By stabilizing AXIN levels, this compound effectively reduces β-catenin accumulation, a critical mediator of Wnt signaling implicated in tumorigenesis.

Key Mechanisms:

  • Inhibition of β-catenin activity : this compound decreases β-catenin levels, leading to reduced transcriptional activity of β-catenin/TCF4 complexes.
  • Impact on epithelial-mesenchymal transition (EMT) : The compound suppresses markers associated with EMT, thereby inhibiting metastasis and invasion in cancer cells.

Antitumor Efficacy in HCC

A significant study demonstrated that this compound inhibits cell proliferation and induces apoptosis in HCC cell lines. The mechanism was linked to the downregulation of β-catenin and EMT markers.

Table 1: Effects of this compound on HCC Cell Lines

Concentration (μM)Cell LineProliferation Inhibition (%)EMT Marker Expression (Reduction)
2.5SMMC-772130Vimentin, N-cadherin
10MHCC-97h50Vimentin, N-cadherin
20SMMC-772170E-cadherin

The study utilized a wound-healing assay to assess migration capabilities post-treatment with this compound. Results indicated a significant reduction in migration rates compared to control groups .

Case Study: Combination Therapy in Colon Cancer

In another investigation involving colon cancer models, this compound was combined with MEK inhibitors to overcome resistance mechanisms associated with MEK inhibition. This combination resulted in enhanced tumor regression in patient-derived xenograft models.

Table 2: Impact of Combination Therapy on Tumor Size

TreatmentInitial Tumor Size (mm³)Final Tumor Size (mm³)% Reduction
MEK Inhibitor Only50025050
MEK Inhibitor + this compound50010080

This study highlighted the potential of targeting the Wnt pathway as a means to enhance the efficacy of existing therapies .

Pharmacokinetics and Safety Profile

Research indicates that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability and effective plasma exposure levels in preclinical models. Toxicity assessments have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further clinical evaluation .

科学的研究の応用

Hepatocellular Carcinoma (HCC)

NVP-TNKS656 has demonstrated significant anti-proliferative effects on HCC cell lines. Research indicates that treatment with this compound stabilizes AXIN levels and downregulates β-catenin, leading to reduced epithelial-mesenchymal transition (EMT) characteristics and diminished invasion capabilities of HCC cells.

Key Findings:

  • Cell Viability: HCC cell lines treated with this compound showed reduced proliferation in a dose-dependent manner.
  • Invasion Assays: The compound inhibited migration and invasion in wound healing and Transwell assays.
  • Mechanistic Insights: Inhibition of TNKS led to the upregulation of E-cadherin and downregulation of vimentin and N-cadherin, indicating a reversal of EMT markers .

Breast Cancer

In models such as the MMTV-Wnt1 mouse xenograft, this compound has been shown to impair the growth of Wnt-dependent lesions. This suggests its potential utility in treating breast cancers that exhibit hyperactivation of the Wnt pathway.

Key Findings:

  • Tumor Growth Inhibition: this compound effectively reduced tumor burden in preclinical models.
  • Mechanistic Action: It was observed that the compound modulates Wnt signaling pathways, thereby impacting tumor cell proliferation .

Lung Cancer

Studies have indicated that this compound enhances the sensitivity of lung cancer cells to existing therapies, such as EGFR inhibitors. This suggests a combinatorial approach could be beneficial for patients with resistant forms of lung cancer.

Key Findings:

  • Synergistic Effects: The compound sensitized lung cancer cells to erlotinib, an EGFR inhibitor, indicating its potential for combination therapies .

Data Tables

Cancer Type Effect of this compound Mechanism
Hepatocellular CarcinomaReduced cell proliferation and invasionStabilization of AXIN, downregulation of β-catenin
Breast CancerImpaired growth of Wnt-dependent tumorsModulation of Wnt signaling
Lung CancerEnhanced sensitivity to EGFR inhibitorsSynergistic action with existing therapies

Case Studies

  • Hepatocellular Carcinoma Study:
    • Researchers treated two HCC cell lines with varying concentrations (0.125–20 μM) of this compound.
    • Results showed significant inhibition of cell growth and colony formation compared to controls.
    • Western blot analysis confirmed decreased levels of β-catenin and increased E-cadherin expression post-treatment .
  • Breast Cancer Xenograft Model:
    • In vivo studies using MMTV-Wnt1 mice demonstrated that administration of this compound led to a marked reduction in tumor size.
    • The study highlighted its role in disrupting Wnt signaling pathways crucial for tumor growth .

特性

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGBNAYFDZEYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To [4-(4-methoxy-benzoyl)-piperidin-1-yl]-acetic acid (306 mg, 0.85 mmol) in DMF (3 mL) was added with HATU (485 mg, 1.28 mmol) and DIEA (0.37 mL, 275 mg, 2.12 mmol). This was sonicated, stirred for 30 min and then 2-[(cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one (200 mg, 0.85 mmol) in 1 mL DMF was added to the mixture. Then it was stirred at room temperature for 16 hours and the mixture was concentrated to dryness. This was purified by silica gel column (eluted with 0-10% methanol in dichloromethane) followed by trituration with methanol to give a white solid as the title compound (93 mg, 0.19 mmol, 22% yield). m/z=495.3 (M+H).
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
485 mg
Type
reactant
Reaction Step One
Name
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
2-[(cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
22%

Synthesis routes and methods II

Procedure details

To a solution of [4-(4-methoxy-benzoyl)-piperidin-1-yl]-acetic acid (0.071 g, 0.26 mmol, 1 eq.) and DIEA (0.089 mL, 0.51 mmol, 2 eq.) in 2 mL of DMF was added HATU (0.107 g, 0.281 mmol, 1.1 eq.). The resulting mixture was stirred at room temperature for 30 min. 2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one (0.06 g, 0.26 mmol, 1 eq.) in 1 mL of DMF was added and the mixture was stirred at room temperature overnight. After 18 h, the reaction mixture was diluted with H2O (10 mL) and extracted with dichloromethane (3×50 mL). The combined organics were concentrated and purified by preparative HPLC (20-100% CH3CN/H2O over 10 min with 0.1% TFA, sun fire C18 OBD 50×50 mm column with flow rate of 60 mL/min) to give the title compound as a white solid (0.03 g, 24%). 1H NMR (400 MHz, MeOD) δ ppm 7.94-8.07 (m, 2H), 6.98-7.10 (m, 2H), 4.64-4.70 (m, 1H), 4.54-4.60 (m, 1H), 4.44-4.52 (m, 2H), 4.28-4.37 (m, 1H), 3.94-3.99 (m, 1H), 3.91-3.95 (m, 2H), 3.88 (s, 3H), 3.67-3.80 (m, 2H), 3.40-3.61 (m, 1H), 3.33-3.40 (m, 2H), 3.09-3.27 (m, 2H), 2.50-2.72 (m, 2H), 1.92-2.26 (m, 4H), 0.83-1.15 (m, 1H), 0.12-0.67 (m, 4H). HRMS calculated for C27H35N4O5 495.2607. found (ESI, [M+H]+) 495.2606. MS (ESI) m/z 495.3 (M+H)+. Retention time: 2.89 min (5-95% CH3CN/H2O over 7.75 min with 0.1% formic acid, Inertsil ODS3 100×3 mm C18 column with flow rate of 1.0 mL/min).
Quantity
0.071 g
Type
reactant
Reaction Step One
Name
Quantity
0.089 mL
Type
reactant
Reaction Step One
Name
Quantity
0.107 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
24%

Synthesis routes and methods III

Procedure details

To a well stirred suspension of 2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one (15.66 g, 57.6 mmol) in dichloromethane (600 mL) was added 2-(4-(4-methoxybenzoyl)piperidin-1-yl)acetic acid (16.45 g, 59.3 mmol), followed by triethylamine (24 mL, 173 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (21.41 g, 140 mmol) and N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (13.26 g, 69.2 mmol). The resulting yellow suspension was stirred for 12 h, filtered and then washed with water three times (250 mL, 150 mL, then 50 mL). The organic layer was washed twice with brine (50 mL), dried with Na2SO4, filtered and concentrated in vacuo (33.34 g). The residue was dissolved in 750 mL dichloromethane, and washed with a pH 9 KHCO3/K2CO3 solution (2×100 mL). The organic layer was washed twice with brine (50 mL), dried with Na2SO4, filtered and concentrated in vacuo (23.4 g). The crude material was dissolved in approximately 25 mL MeOH resulting in an orange solution and placed in a freezer overnight to form a slurry. The mixture was filtered, washed with MeOH and dried in vacuo to yield 21.959 g of the title compound as a white solid. HRMS calculated for C27H34N4O5 495.2607. found (ESI, [M+H]+), 495.2607, retention time=3.717 min. CHN analysis: calculated (results). C, 65.57 (65.17), H, 6.93 (6.64), N, 11.33 (11.39).
Name
2-[(Cyclopropylmethyl-amino)-methyl]-3,5,7,8-tetrahydro-pyrano[4,3-d]pyrimidin-4-one
Quantity
15.66 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
16.45 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
21.41 g
Type
reactant
Reaction Step Four
Quantity
13.26 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-tnks656
Reactant of Route 2
Reactant of Route 2
Nvp-tnks656
Reactant of Route 3
Reactant of Route 3
Nvp-tnks656
Reactant of Route 4
Reactant of Route 4
Nvp-tnks656
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nvp-tnks656
Reactant of Route 6
Reactant of Route 6
Nvp-tnks656
Customer
Q & A

Q1: What is the primary mechanism of action of NVP-TNKS656 and how does it impact the Wnt/β-catenin signaling pathway?

A1: this compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2) enzymes. [] These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of AXIN, a negative regulator of β-catenin. By inhibiting TNKS1/2, this compound prevents AXIN degradation, leading to β-catenin destabilization and subsequent downregulation of Wnt/β-catenin signaling. [, , , ]

Q2: How does the inhibition of the Wnt/β-catenin pathway by this compound translate to potential therapeutic benefits in cancer?

A2: The Wnt/β-catenin pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies. [, , ] Preclinical studies show that this compound exhibits anti-proliferative and anti-metastatic effects in models of colorectal cancer and hepatocellular carcinoma. [, ] This suggests that targeting the Wnt/β-catenin pathway with this compound holds promise as a potential therapeutic strategy for cancers driven by this pathway.

Q3: Research has shown that this compound can overcome resistance to PI3K and AKT inhibitors in colorectal cancer. What is the underlying mechanism for this effect?

A3: Resistance to PI3K and AKT inhibitors in colorectal cancer is often associated with hyperactivation of the Wnt/β-catenin pathway. [] this compound effectively counteracts this resistance by inhibiting TNKS1/2, reducing nuclear β-catenin levels, and thereby suppressing Wnt/β-catenin signaling. [] This highlights the potential of this compound as a valuable addition to combination therapies targeting cancers with co-activation of the PI3K/AKT and Wnt/β-catenin pathways.

Q4: Are there any predictive biomarkers for this compound response in cancer treatment?

A4: Studies suggest that high nuclear β-catenin content in colorectal cancer is an independent predictor of resistance to PI3K and AKT inhibitors. [] Conversely, high FOXO3A activity appears to confer sensitivity to this compound treatment. [] These findings highlight the potential of nuclear β-catenin and FOXO3A as predictive biomarkers for selecting patients who might benefit most from this compound-based therapies.

Q5: Beyond its anticancer activity, how does this compound impact the immune system?

A5: Interestingly, research indicates that this compound can promote cytokine production and osteoclastogenesis in murine macrophages. [] This effect is mediated by the stabilization of 3BP2, a substrate of PARP5, upon this compound treatment. [] While potentially beneficial for conditions like osteoporosis, this immune-modulatory effect of this compound necessitates careful consideration for its potential impact on the delicate balance of the immune system.

Q6: What is the current status of this compound in clinical development?

A6: While this compound has shown promising preclinical results, its current status in clinical development requires further investigation. [] Further research is crucial to determine its safety, efficacy, and optimal use in clinical settings for various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。